molecular formula C7H14NO3P B2623764 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid CAS No. 2445794-03-4

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid

Cat. No.: B2623764
CAS No.: 2445794-03-4
M. Wt: 191.167
InChI Key: BXBSVYXSOHAVLS-UHFFFAOYSA-N
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Description

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid is a chemical compound with a unique structure that includes a phosphorus atom within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphine oxide with an appropriate acetic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphine oxides, while reduction reactions could yield phosphine derivatives .

Scientific Research Applications

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving phosphorus chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid is unique due to its specific ring structure and the presence of both phosphorus and acetic acid functional groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO3P/c1-12(11)4-2-8(3-5-12)6-7(9)10/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBSVYXSOHAVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCN(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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